molecular formula C15H19N B14604399 1,6-Methano-1H-4-benzazonine, 2,3,4,5-tetrahydro-1,4-dimethyl- CAS No. 60363-76-0

1,6-Methano-1H-4-benzazonine, 2,3,4,5-tetrahydro-1,4-dimethyl-

Cat. No.: B14604399
CAS No.: 60363-76-0
M. Wt: 213.32 g/mol
InChI Key: CBHNSKDSLDHOHF-UHFFFAOYSA-N
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Description

1,6-Methano-1H-4-benzazonine, 2,3,4,5-tetrahydro-1,4-dimethyl- is a complex organic compound with a unique bridged-ring structure. This compound is known for its significant pharmacological properties, particularly in the field of analgesics. It is structurally related to other benzazonine derivatives and has been studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Methano-1H-4-benzazonine, 2,3,4,5-tetrahydro-1,4-dimethyl- typically involves the cyclization of derived tetrahydropyridines. The process begins with the reaction of arylaldehydes with 2,4-dimethylpyridine and n-butyl-lithium to form 1-aryl-2-(4-methylpyridyl)ethanols. These intermediates are then dehydrated using polyphosphoric acid and subjected to catalytic hydrogenation to yield 2-phenethyl-4-methylpyridines. The final cyclization step produces the desired benzazonine structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications, with appropriate modifications to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,6-Methano-1H-4-benzazonine, 2,3,4,5-tetrahydro-1,4-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines and halides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the benzazonine ring.

Scientific Research Applications

1,6-Methano-1H-4-benzazonine, 2,3,4,5-tetrahydro-1,4-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,6-Methano-1H-4-benzazonine, 2,3,4,5-tetrahydro-1,4-dimethyl- involves its interaction with specific molecular targets in the body. It acts as an agonist-antagonist at opioid receptors, which are involved in pain modulation. By binding to these receptors, the compound can inhibit pain signals and produce analgesic effects .

Comparison with Similar Compounds

Similar Compounds

    Eptazocine: A related compound with similar analgesic properties.

    Pentazocine: Another benzazonine derivative used as a pain-relief agent.

    Morphine: A well-known opioid with a different structure but similar pharmacological effects.

Uniqueness

1,6-Methano-1H-4-benzazonine, 2,3,4,5-tetrahydro-1,4-dimethyl- is unique due to its bridged-ring structure, which imparts specific reactivity and stability characteristics. Its ability to act as both an agonist and antagonist at opioid receptors distinguishes it from other analgesics, providing a balance between efficacy and safety .

Properties

CAS No.

60363-76-0

Molecular Formula

C15H19N

Molecular Weight

213.32 g/mol

IUPAC Name

1,11-dimethyl-11-azatricyclo[7.4.1.02,7]tetradeca-2,4,6,8-tetraene

InChI

InChI=1S/C15H19N/c1-15-7-8-16(2)11-12(10-15)9-13-5-3-4-6-14(13)15/h3-6,9H,7-8,10-11H2,1-2H3

InChI Key

CBHNSKDSLDHOHF-UHFFFAOYSA-N

Canonical SMILES

CC12CCN(CC(=CC3=CC=CC=C31)C2)C

Origin of Product

United States

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